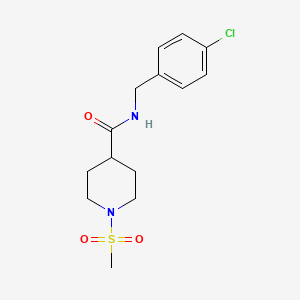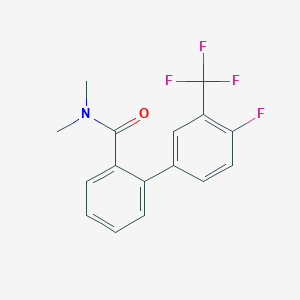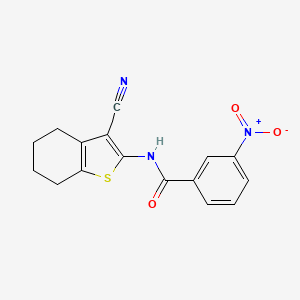![molecular formula C16H26N2O3 B5645361 ethyl 2,5-dimethyl-1-[3-(4-morpholinyl)propyl]-1H-pyrrole-3-carboxylate](/img/structure/B5645361.png)
ethyl 2,5-dimethyl-1-[3-(4-morpholinyl)propyl]-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ethyl 2,5-dimethyl-1-[3-(4-morpholinyl)propyl]-1H-pyrrole-3-carboxylate is a pyrrole derivative synthesized for various studies in chemistry. It is characterized by its unique structure, which influences its physical and chemical properties.
Synthesis Analysis
The synthesis of similar pyrrole derivatives involves condensation reactions, characterized by FT-IR, 1H NMR, UV–Vis, and Mass spectroscopy. These processes are typically guided by quantum chemical calculations to predict and analyze the product's properties, as seen in studies of related compounds (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure is determined through spectroscopic methods and quantum chemical calculations. Geometrical, spectral, and thermodynamic properties are calculated using DFT level of theory, confirming the structure through experimental data comparison. This analysis reveals the molecule's potential for various interactions and its suitability for nonlinear optical applications (Singh et al., 2013).
Chemical Reactions and Properties
Pyrrole derivatives participate in various chemical reactions, with reactivity descriptors indicating more reactive sites for nucleophilic attack. These sites favor the formation of heterocyclic compounds like pyrazoline and oxazoline, as discussed in (Singh et al., 2013). The presence of specific substituents significantly impacts the compound's reactivity and the type of reactions it undergoes.
Physical Properties Analysis
The physical properties, such as absorption peaks and vibrational analysis, are crucial for understanding the compound's behavior under different conditions. These properties are analyzed through spectroscopic methods, revealing shifts in peaks due to interactions like hydrogen bonding, as detailed in studies on similar compounds (Singh et al., 2013).
Chemical Properties Analysis
Chemical properties, including the compound's electrophilicity, nucleophilicity, and potential for forming dimers through hydrogen bonding, are explored through experimental and theoretical approaches. The analyses provide insight into the compound's stability, reactivity, and potential applications in material science and pharmaceuticals (Singh et al., 2013).
属性
IUPAC Name |
ethyl 2,5-dimethyl-1-(3-morpholin-4-ylpropyl)pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-4-21-16(19)15-12-13(2)18(14(15)3)7-5-6-17-8-10-20-11-9-17/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADJAXKQTPPULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2,5-dimethyl-1-[3-(4-morpholinyl)propyl]-1H-pyrrole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645292.png)

![4-{1-[4-(6-methoxypyridin-2-yl)phenyl]ethyl}morpholine](/img/structure/B5645314.png)
![3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidin-3-yl)propanoic acid](/img/structure/B5645318.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5645336.png)
![3-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5645354.png)

![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5645362.png)
![1-[(2-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5645369.png)
![8-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5645375.png)
![N-ethyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5645376.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5645386.png)